molecular formula C28H16N2O6 B12465922 4-({2-[4-(4-cyanophenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}oxy)benzoic acid

4-({2-[4-(4-cyanophenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}oxy)benzoic acid

Cat. No.: B12465922
M. Wt: 476.4 g/mol
InChI Key: UJANKTRFBVTENV-UHFFFAOYSA-N
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Description

4-({2-[4-(4-CYANOPHENOXY)PHENYL]-1,3-DIOXOISOINDOL-5-YL}OXY)BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a cyanophenoxy group and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({2-[4-(4-CYANOPHENOXY)PHENYL]-1,3-DIOXOISOINDOL-5-YL}OXY)BENZOIC ACID typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out in various solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-({2-[4-(4-CYANOPHENOXY)PHENYL]-1,3-DIOXOISOINDOL-5-YL}OXY)BENZOIC ACID can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 typically yields carboxylic acids, while reduction with LiAlH4 can produce alcohols.

Scientific Research Applications

4-({2-[4-(4-CYANOPHENOXY)PHENYL]-1,3-DIOXOISOINDOL-5-YL}OXY)BENZOIC ACID has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-({2-[4-(4-CYANOPHENOXY)PHENYL]-1,3-DIOXOISOINDOL-5-YL}OXY)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The cyanophenoxy group can interact with various enzymes and receptors, modulating their activity. The benzoic acid moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({2-[4-(4-CYANOPHENOXY)PHENYL]-1,3-DIOXOISOINDOL-5-YL}OXY)BENZOIC ACID is unique due to the presence of the phthalimide moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and activities.

Properties

Molecular Formula

C28H16N2O6

Molecular Weight

476.4 g/mol

IUPAC Name

4-[2-[4-(4-cyanophenoxy)phenyl]-1,3-dioxoisoindol-5-yl]oxybenzoic acid

InChI

InChI=1S/C28H16N2O6/c29-16-17-1-7-20(8-2-17)35-22-11-5-19(6-12-22)30-26(31)24-14-13-23(15-25(24)27(30)32)36-21-9-3-18(4-10-21)28(33)34/h1-15H,(H,33,34)

InChI Key

UJANKTRFBVTENV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)OC5=CC=C(C=C5)C(=O)O

Origin of Product

United States

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